![molecular formula C13H12F3NO B3008403 (E)-4-[3,4-dihydro-2(1H)-isoquinolinyl]-1,1,1-trifluoro-3-buten-2-one CAS No. 478040-73-2](/img/structure/B3008403.png)
(E)-4-[3,4-dihydro-2(1H)-isoquinolinyl]-1,1,1-trifluoro-3-buten-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-[3,4-dihydro-2(1H)-isoquinolinyl]-1,1,1-trifluoro-3-buten-2-one is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group and an isoquinoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-[3,4-dihydro-2(1H)-isoquinolinyl]-1,1,1-trifluoro-3-buten-2-one typically involves the following steps:
Formation of the Isoquinoline Moiety: The isoquinoline structure can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.
Formation of the Butenone Structure: The final step involves the formation of the butenone structure through a condensation reaction between the isoquinoline derivative and a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-[3,4-dihydro-2(1H)-isoquinolinyl]-1,1,1-trifluoro-3-buten-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted isoquinoline derivatives.
Applications De Recherche Scientifique
Anticancer Activity
Research indicates that derivatives of isoquinoline compounds, including (E)-4-[3,4-dihydro-2(1H)-isoquinolinyl]-1,1,1-trifluoro-3-buten-2-one, exhibit significant anticancer properties. These compounds can act as inhibitors of various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation. For instance, studies have shown that isoquinoline derivatives can induce apoptosis in cancer cells and inhibit angiogenesis .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects. Isoquinolines are known to interact with neurotransmitter systems and may protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research has indicated that certain isoquinoline derivatives can enhance cognitive function and provide neuroprotection by modulating oxidative stress and inflammation in neuronal cells .
P-glycoprotein Inhibition
This compound has been studied for its ability to inhibit P-glycoprotein (P-gp), a protein that plays a crucial role in drug efflux at the blood-brain barrier. This inhibition can enhance the bioavailability of co-administered drugs, particularly in treating conditions like cancer and HIV . The compound's trifluoromethyl group may contribute to its binding affinity to P-gp.
Intermediate in Synthesis
The compound serves as an important intermediate in the synthesis of various pharmacologically active compounds. For example, it can be utilized in the preparation of other isoquinoline derivatives that possess enhanced biological activity or improved pharmacokinetic properties. This versatility makes it valuable for medicinal chemists looking to develop new therapeutic agents .
Synthesis of Antiviral Agents
Recent studies have explored the use of this compound in synthesizing antiviral agents targeting HIV. The incorporation of isoquinoline structures has been linked to increased efficacy against viral replication by interfering with viral entry mechanisms or inhibiting reverse transcriptase activity .
Case Studies
Mécanisme D'action
The mechanism of action of (E)-4-[3,4-dihydro-2(1H)-isoquinolinyl]-1,1,1-trifluoro-3-buten-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, potentially leading to inhibition or activation of specific biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-4-[3,4-dihydro-2(1H)-isoquinolinyl]-1,1,1-trifluoro-3-buten-2-one: shares similarities with other isoquinoline derivatives and trifluoromethylated compounds.
Isoquinoline Derivatives: Compounds such as papaverine and berberine, which also contain the isoquinoline moiety.
Trifluoromethylated Compounds: Compounds like trifluoromethylbenzene and trifluoromethylpyridine.
Uniqueness
The uniqueness of this compound lies in its combination of the isoquinoline structure with a trifluoromethyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications.
Activité Biologique
(E)-4-[3,4-dihydro-2(1H)-isoquinolinyl]-1,1,1-trifluoro-3-buten-2-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic uses, and relevant research findings.
- Molecular Formula : C12H12F3N
- Molecular Weight : 239.23 g/mol
- Structure : The compound features a trifluoromethyl group and an isoquinoline moiety that contribute to its biological properties.
Research indicates that this compound exhibits activity as a CYP11A1 inhibitor , which is crucial for steroidogenesis. By inhibiting this enzyme, the compound can potentially modulate steroid hormone levels, making it relevant for conditions related to androgen receptor (AR) signaling pathways .
Antitumor Activity
Studies have shown that compounds similar to this compound demonstrate significant antitumor activity. Specifically, they may inhibit the growth of cancer cells by interfering with angiogenesis and promoting apoptosis .
Anti-inflammatory Effects
The compound has also been noted for its anti-inflammatory properties. It may reduce the production of pro-inflammatory cytokines, thereby alleviating conditions associated with chronic inflammation .
Study 1: Anticancer Efficacy
A study evaluated the effects of various isoquinoline derivatives on cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation in breast and prostate cancer models. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Study 2: Hormonal Modulation
Another investigation focused on the compound's role in modulating androgen receptor activity. In vitro assays showed that it could effectively reduce AR-mediated transcriptional activity in prostate cancer cells, suggesting its potential as a therapeutic agent for AR-dependent diseases .
Comparative Biological Activity Table
Propriétés
IUPAC Name |
(E)-4-(3,4-dihydro-1H-isoquinolin-2-yl)-1,1,1-trifluorobut-3-en-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO/c14-13(15,16)12(18)6-8-17-7-5-10-3-1-2-4-11(10)9-17/h1-4,6,8H,5,7,9H2/b8-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEGSPQJWXDCRR-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C=CC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)/C=C/C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.